molecular formula C13H13NO B3146536 4-Methyl-2-phenoxyaniline CAS No. 60287-69-6

4-Methyl-2-phenoxyaniline

Cat. No. B3146536
CAS RN: 60287-69-6
M. Wt: 199.25 g/mol
InChI Key: MBQYYHXCCOKJOQ-UHFFFAOYSA-N
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Description

4-Methyl-2-phenoxyaniline is a chemical compound with the CAS Number: 60287-69-6. It has a molecular weight of 199.25 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of this compound is 213-214/55 Torr .

Scientific Research Applications

Supramolecular Equivalence and Crystal Structures

  • Research has explored the supramolecular structures of phenoxyaniline derivatives, comparing the crystal structures of different halogenated versions. These studies offer insights into the isomorphism and conditional isomorphism in these compounds, which is crucial for understanding their chemical behavior and potential applications in crystal engineering and materials science (Dey & Desiraju, 2004).

Anti-corrosion Potentials

  • Schiff base compounds derived from 4-methyl-2-phenoxyaniline and related molecules have been synthesized and investigated for their anti-corrosion properties. These compounds, including variations such as (E)-4-((p-tolylimino)methyl) phenol, have shown potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the formation of protective layers on metal surfaces, highlighting their importance in industrial applications where corrosion resistance is critical (Elemike et al., 2019).

Environmental Monitoring

  • Polyaniline/carbon nanotube-based electrochemical sensors incorporating this compound derivatives have been developed for the detection of herbicides and their metabolites in water. These sensors offer a straightforward, sensitive method for environmental monitoring, particularly in tracking pollution and evaluating the effectiveness of photodegradation treatments for herbicide contamination (Rahemi et al., 2015).

Schiff Bases as Corrosion Inhibitors

  • Further studies on Schiff bases derived from this compound have confirmed their utility as corrosion inhibitors. Research into their crystal structures and quantum chemical properties supports their application in protecting metals against corrosion, contributing to the development of more durable materials and coatings (Elemike et al., 2017).

Safety and Hazards

4-Methyl-2-phenoxyaniline is classified as an irritant . When handling this compound, it’s important to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-methyl-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYYHXCCOKJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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